molecular formula C18H20ClN3O4S B8522533 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide

5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide

Cat. No.: B8522533
M. Wt: 409.9 g/mol
InChI Key: OKMRQXXUAFSBCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide involves several steps. One of the key steps includes the cyclization of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-isocyanatophenyl)morpholin-3-one . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. Techniques like recrystallization in a mixture of dimethyl sulfoxide (DMSO) and water are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and acetonitrile as a solvent . The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the deprotection reaction in the synthetic process of Rivaroxaban can yield amino intermediates .

Scientific Research Applications

5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide is unique due to its specific chemical structure and its role in inhibiting Factor Xa. This makes it particularly important in ensuring the safety and efficacy of Rivaroxaban .

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

5-chloro-N-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)

InChI Key

OKMRQXXUAFSBCM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O

Origin of Product

United States

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